An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine
An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity. As such, the unambiguous structure determination of novel derivatives is a critical step in medicinal chemistry and drug discovery programs. This guide provides an in-depth, technical walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of a representative novel compound, 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. We will explore a multi-technique approach, integrating mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. The causality behind experimental choices is emphasized, presenting a self-validating system of protocols to ensure the highest degree of scientific integrity.
Introduction: The Furo[3,2-d]pyrimidine Core and the Analytical Challenge
The fusion of a furan ring with a pyrimidine ring gives rise to the furo[3,2-d]pyrimidine system, a class of compounds that has garnered significant attention in pharmaceutical research.[1][2] The electron-rich furan ring coupled with the electron-deficient pyrimidine ring creates a unique electronic environment, making it a versatile scaffold for interacting with various biological targets.[3][4] The introduction of halogen substituents, such as in 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine (Figure 1), can further modulate the compound's physicochemical properties and biological activity.
Figure 1. Chemical Structure of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine
Caption: Target molecule for structure elucidation.
The primary challenge in the characterization of such a novel, poly-halogenated heterocyclic compound lies in the precise assignment of its constitution. This guide will lay out a logical, workflow-driven approach to unequivocally confirm the identity of this molecule.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Prior to advanced spectroscopic analysis, fundamental information is derived from the molecular formula, which for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine is C₆HBrCl₂N₂O.[5] This information is typically obtained from high-resolution mass spectrometry.
The degree of unsaturation (DoU), or the number of rings and/or multiple bonds, is calculated using the formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C₆HBrCl₂N₂O: DoU = 6 + 1 - (1/2) - (3/2) + (2/2) = 7 - 0.5 - 1.5 + 1 = 6
A DoU of 6 is consistent with the proposed bicyclic aromatic structure (one double bond in the furan ring, two in the pyrimidine ring, and two rings = 5) and an additional degree of unsaturation from the C=N bonds within the pyrimidine ring. This initial calculation provides the first piece of evidence supporting the proposed fused-ring structure.
Mass Spectrometry: Unveiling the Molecular Weight and Halogen Signature
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.[6][7]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.
Table 1: Predicted HRMS Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₆HBrCl₂N₂O |
| Exact Mass | 265.8728 |
| M+H⁺ (Monoisotopic) | 266.8806 |
Isotopic Pattern Analysis
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a highly characteristic isotopic pattern for the molecular ion cluster.[7][8]
Table 2: Predicted Isotopic Distribution for the Molecular Ion Cluster
| Ion | Relative Abundance | Rationale |
|---|---|---|
| M | ~50% | Contains ⁷⁹Br, ³⁵Cl, ³⁵Cl |
| M+2 | 100% (Base Peak) | Contains ⁸¹Br, ³⁵Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁵Cl |
| M+4 | ~65% | Contains ⁸¹Br, ³⁷Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁷Cl |
| M+6 | ~10% | Contains ⁸¹Br, ³⁷Cl, ³⁷Cl |
This distinctive M, M+2, M+4, M+6 pattern is a definitive signature for a molecule containing one bromine and two chlorine atoms.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.
-
Analysis: Observe the molecular ion cluster and compare the isotopic pattern to the predicted distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9] For 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, ¹H, ¹³C, and 2D NMR experiments are essential.
¹H NMR Spectroscopy
The structure contains only one proton, which is attached to the furan ring. Its chemical shift will be influenced by the electronegative oxygen atom and the aromatic system.
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|
| H-5 | ~7.0 - 7.5 | Singlet | 1H |
The observation of a single singlet in the aromatic region, integrating to one proton, is a strong confirmation of the proposed substitution pattern.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum will reveal all six carbon atoms of the core structure. The chemical shifts are predicted based on the effects of the heteroatoms and halogen substituents.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C-2 | ~155 - 160 | Attached to two N and one Cl |
| C-4 | ~158 - 163 | Attached to two N and one Cl |
| C-5 | ~110 - 115 | C-H in furan ring |
| C-6 | ~100 - 105 | Attached to Br |
| C-4a | ~150 - 155 | Bridgehead carbon |
| C-7a | ~145 - 150 | Bridgehead carbon |
2D NMR for Unambiguous Assignments
While ¹H and ¹³C NMR provide initial data, 2D NMR experiments are required to confirm the connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For our target molecule, it would show a cross-peak between the proton at ~7.0-7.5 ppm and the carbon at ~110-115 ppm, confirming this carbon as C-5.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity of the fused ring system. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Predicted HMBC correlations from H-5.
The expected HMBC correlations from H-5 to C-4, C-6, C-7a, and C-4a would unequivocally establish the connectivity of the furan and pyrimidine rings.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to also obtain quaternary carbon information).
-
2D NMR: Acquire standard gradient-selected HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin) and analyze the correlations to build the molecular structure.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides information about the functional groups present in a molecule. For 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, the IR spectrum would be expected to show characteristic absorptions for the aromatic system.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1600-1450 | C=C and C=N Stretch | Aromatic Ring System |
| ~1250-1000 | C-O Stretch | Furan Ring C-O |
| ~800-600 | C-Cl Stretch | Aryl-Chloride |
The absence of strong signals for O-H, N-H, or C=O groups would further support the proposed anhydrous, aromatic structure.
The Ultimate Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a very high degree of confidence in the structure, the absolute and unambiguous proof is obtained through single-crystal X-ray crystallography.[9] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, confirming not only the connectivity but also providing accurate bond lengths and angles. Growing a suitable single crystal of the compound is often the rate-limiting step for this analysis.
Integrated Workflow and Conclusion
The structure elucidation of a novel compound like 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine is a systematic process where each piece of analytical data corroborates the others.
Caption: Integrated workflow for structure elucidation.
By following this workflow, researchers can confidently and unequivocally determine the structure of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. The process begins with HRMS to establish the molecular formula, followed by analysis of the isotopic pattern in the mass spectrum to confirm the presence of one bromine and two chlorine atoms. ¹H and ¹³C NMR provide the initial carbon-hydrogen framework, which is then definitively connected using 2D NMR techniques, particularly HMBC. IR spectroscopy serves as a complementary technique to confirm functional groups. Finally, if a suitable crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of the structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug discovery and development programs.
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